MK-6892

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-6892 是一种对高亲和力烟酸受体 GPR109A 具有强大且选择性激动作用的化合物。该化合物因其潜在的治疗应用而被广泛研究,特别是在脂质代谢和抗炎作用方面。 This compound 在临床前研究中显示出前景,因为它能够以高特异性和功效激活 GPR109A 受体 .

科学研究应用

MK-6892 具有广泛的科学研究应用,包括:

化学: 用作模型化合物来研究受体-配体相互作用以及结构修饰对受体活性的影响。

生物学: 研究其在调节各种细胞类型中的脂质代谢和炎症反应中的作用。

医学: 探索其作为治疗诸如血脂异常、心血管疾病和炎症性疾病等疾病的潜在治疗剂。

工业: 用于开发新药,并在药理学研究中用作参考化合物 .

作用机制

MK-6892 通过与 GPR109A 受体结合发挥作用,GPR109A 受体是一种参与脂质代谢和炎症反应的 G 蛋白偶联受体。结合后,this compound 激活受体,导致腺苷酸环化酶抑制,随后环磷酸腺苷水平下降。 这导致抑制脂肪细胞中游离脂肪酸的释放,并减少炎症细胞因子的产生 .

安全和危害

准备方法

合成路线和反应条件

MK-6892 的合成涉及多个步骤,从制备联芳基环己烯羧酸开始反应条件通常涉及使用强酸和强碱,以及各种有机溶剂来促进反应 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但经过优化以实现大规模生产。这涉及使用高通量反应器和连续流系统来确保一致的质量和产量。 反应条件被仔细控制,以最大限度地减少杂质并最大限度地提高最终产品的纯度 .

化学反应分析

反应类型

MK-6892 经历了几种类型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂,如高锰酸钾或三氧化铬。

还原: 此反应涉及添加氢或去除氧,通常使用还原剂,如氢化锂铝或硼氢化钠。

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 高锰酸钾,三氧化铬

还原剂: 氢化锂铝,硼氢化钠

取代试剂: 卤素,烷基化试剂

主要形成的产物

这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化反应可能生成羧酸,而还原反应可能生成醇。 取代反应可能产生多种产物,具体取决于取代基的性质 .

相似化合物的比较

类似化合物

烟酸: GPR109A 受体的另一种激动剂,以其降脂作用而闻名,但与潮红副作用有关。

MK-1903: 与烟酸相比,具有减少潮红作用的类似化合物。

MK-6892 的独特性

This compound 的独特之处在于它对 GPR109A 受体具有高度特异性和效力,以及其良好的药代动力学特性。 与烟酸不同,this compound 已被证明具有减少潮红作用,使其成为治疗用途更有吸引力的候选药物 .

属性

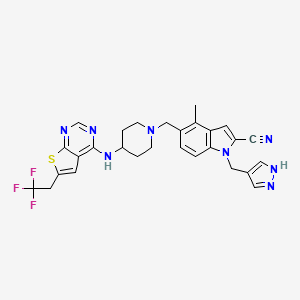

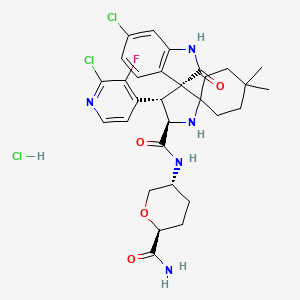

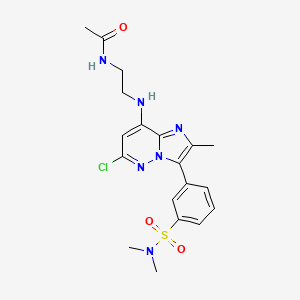

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-45-3 |

Source

|

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does MK-6892 interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by this compound, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific details on the SAR of this compound are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.

Q3: What preclinical data supports the potential therapeutic benefits of this compound in treating dyslipidemia?

A3: Preclinical studies in rats and dogs demonstrate that this compound effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that this compound may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.

Q4: Are there any known structural insights into the interaction between this compound and the niacin receptor?

A4: While the provided abstracts don't offer specific details on this compound binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of this compound interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.

Q5: What are the potential advantages of this compound over niacin as a treatment for dyslipidemia?

A5: this compound exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that this compound might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

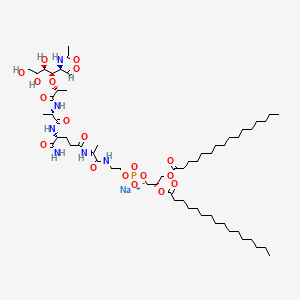

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)